

# **Boc-D-Tyr-OH molecular weight and structure**

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An In-depth Technical Guide to Boc-D-Tyr-OH

#### Introduction

N-α-tert-Butoxycarbonyl-D-tyrosine, commonly abbreviated as **Boc-D-Tyr-OH**, is a crucial derivative of the non-proteinogenic amino acid D-tyrosine. It serves as a fundamental building block in the synthesis of peptides, particularly in the context of drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS). D-tyrosine itself is a significant intermediate for various peptide and anticancer drugs, making **Boc-D-Tyr-OH** an essential reagent for creating synthetic peptides with specific therapeutic properties.[1] Its stability and solubility in common organic solvents facilitate its use in standard synthesis protocols.[2]

## **Physicochemical Properties**

**Boc-D-Tyr-OH** is typically a white to off-white crystalline powder.[1][3] A summary of its key quantitative properties is presented below.



Property	Value	References
Molecular Weight	281.31 g/mol	[3]
Molecular Formula	C14H19NO5	
CAS Number	70642-86-3	
Appearance	White to off-white solid/powder	_
Melting Point	135-140 °C	
SMILES	CC(C)(C)OC(=O)NINVALID- LINKC(=O)O	
InChI Key	CNBUSIJNWNXLQQ- LLVKDONJSA-M	_
Storage Temperature	2-30°C	-

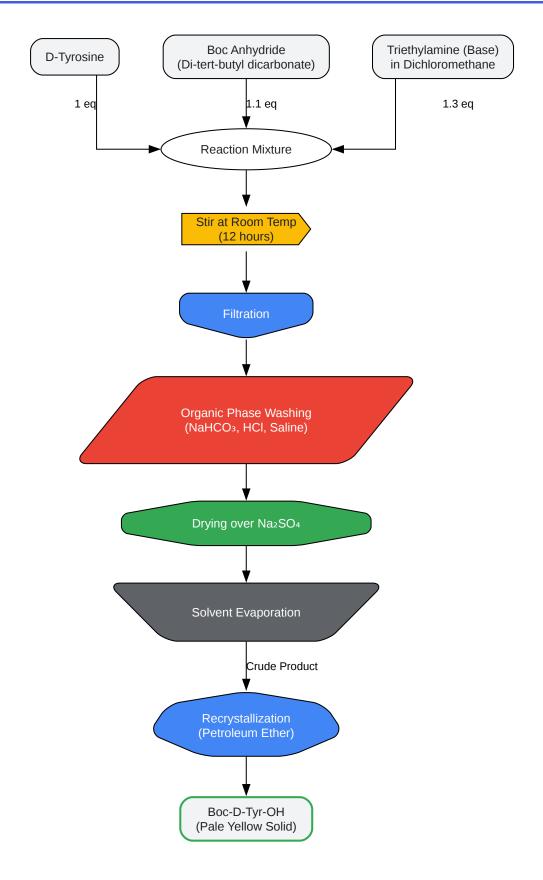
## **Chemical Structure and Synthesis**

The structure of **Boc-D-Tyr-OH** consists of a D-tyrosine core where the amino group is protected by a tert-butoxycarbonyl group. This protecting group is vital to prevent unwanted side reactions during peptide coupling.

#### **Synthesis of Boc-D-Tyr-OH**

**Boc-D-Tyr-OH** is synthesized by the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. The process involves the protection of the  $\alpha$ -amino group of D-tyrosine.





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Caption: Workflow for the chemical synthesis of **Boc-D-Tyr-OH**.



#### **Experimental Protocol: Synthesis**

The following protocol details the synthesis of **Boc-D-Tyr-OH** from D-tyrosine.

- Preparation: Dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 mL of dichloromethane in a reaction vessel.
- Reaction: Cool the solution in an ice-salt bath. Slowly add 11 mmol (1.1 equivalents) of Boc anhydride to the mixture.
- Incubation: After addition, allow the mixture to warm to room temperature and stir for 12 hours.
- Filtration: Once the reaction is complete, filter the mixture. Wash the collected solid with dichloromethane.
- Washing: Combine the organic phases and wash sequentially with 20 mL of dilute sodium bicarbonate solution, 20 mL of 0.5 M dilute hydrochloric acid, and 30 mL of saturated saline solution.
- Drying and Evaporation: Dry the organic phase with anhydrous sodium sulfate for 2 hours, filter, and evaporate the solvent under reduced pressure to obtain a crude oily product.
- Purification: Purify the crude product by recrystallization with petroleum ether to yield the final **Boc-D-Tyr-OH** solid.

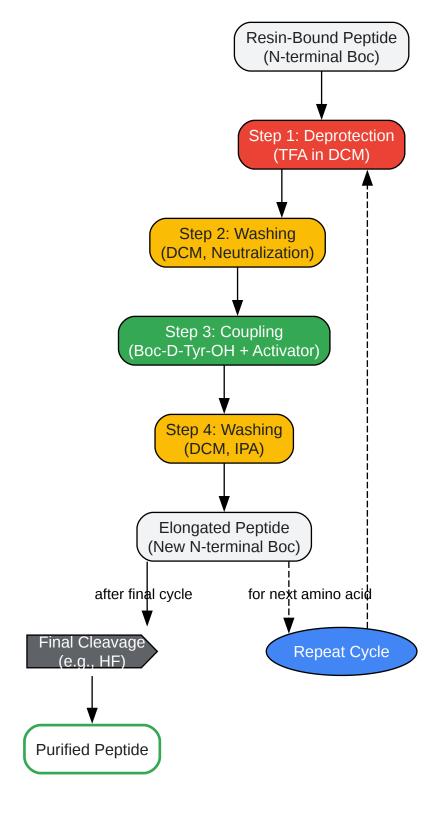
## **Role in Peptide Synthesis**

**Boc-D-Tyr-OH** is a standard building block for incorporating D-tyrosine residues into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids like trifluoroacetic acid (TFA) to allow for the next coupling step.

#### **Boc Solid-Phase Peptide Synthesis (SPPS) Workflow**

The general cycle of Boc-SPPS involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.





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Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).



## **Experimental Protocol: Boc Deprotection**

A general protocol for the cleavage of the Boc protecting group during SPPS is as follows.

- Preparation: Place the Boc-protected amino acid or peptide (10 mmol) in a flask with dry dichloromethane (60 mL) under an inert nitrogen atmosphere.
- Reaction: Cool the mixture in an ice bath to 0°C. Add trifluoroacetic acid (TFA, 100 mL) dropwise over 1 hour.
- Incubation: Continue stirring at 0°C for 1 hour, followed by 2 hours at room temperature.
- Isolation: After the reaction is complete, remove the solvent and excess TFA by evaporation under reduced pressure.
- Precipitation: Add cold ether or hexane to the residue to precipitate the deprotected product.

### **Applications in Drug Development**

As a derivative of a non-natural chiral amino acid, **Boc-D-Tyr-OH** is a key precursor in the synthesis of various therapeutic agents. D-amino acids are often incorporated into peptide drugs to increase their stability against enzymatic degradation, thereby enhancing their in vivo half-life. Peptides containing D-tyrosine have shown therapeutic potential in areas such as oncology. Furthermore, D-tyrosine is a precursor for drugs like Atosiban, a tocolytic agent used to halt premature labor. The use of **Boc-D-Tyr-OH** allows for the precise and efficient construction of these complex and valuable molecules.

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## References

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